molecular formula C9H8F3N3 B1394899 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine CAS No. 1260796-42-6

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1394899
CAS No.: 1260796-42-6
M. Wt: 215.17 g/mol
InChI Key: JZDIWZOIJCGXHI-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is a fluorinated indazole derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine typically involves the condensation of appropriate hydrazines with trifluoromethyl-substituted ketones or aldehydes. One common method includes the reaction of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives in the presence of a base, followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing hydrophobic interactions and metabolic stability. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    6-Trifluoromethyl-1H-indazole: Similar structure but without the methyl group at the 1-position.

    1-Methyl-6-(trifluoromethyl)-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring

Uniqueness: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is unique due to the combined presence of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and development .

Properties

IUPAC Name

1-methyl-6-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIWZOIJCGXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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